BenchChemオンラインストアへようこそ!

1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Lipophilicity LogP Regioisomerism

1-(4-Acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 14059‑26‑8) is a heterocyclic building block belonging to the imidazol‑2‑one family. It has the molecular formula C₁₂H₁₂N₂O₂, a molecular weight of 216.24 g mol⁻¹, and a melting point of 210–212 °C.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 14059-26-8
Cat. No. B1522033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
CAS14059-26-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C12H12N2O2/c1-8-7-13-12(16)14(8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,16)
InChIKeySNRDGILDFOAKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 14059-26-8): Core Chemical Profile for Sourcing Decisions


1-(4-Acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 14059‑26‑8) is a heterocyclic building block belonging to the imidazol‑2‑one family. It has the molecular formula C₁₂H₁₂N₂O₂, a molecular weight of 216.24 g mol⁻¹, and a melting point of 210–212 °C . The compound is supplied as a powder with a purity of ≥95 % and is primarily utilized as a synthetic intermediate in medicinal‑chemistry research .

Why Generic Imidazol-2-one Derivatives Cannot Replace 1-(4-Acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one


Imidazol‑2‑one derivatives display pronounced structure–activity relationships where even minor regio‑isomeric changes can drastically alter target binding, physicochemical properties, and downstream biological effects [1]. The 4‑acetylphenyl substituent in this compound imposes a specific electronic distribution and steric environment that is absent in analogs bearing the acetyl group directly on the imidazolone ring or lacking the phenyl spacer. Consequently, procurement of a non‑identical imidazol‑2‑one for a project that has been optimized around this scaffold risks loss of potency, altered selectivity, or unfavourable pharmacokinetics, making direct substitution unreliable without full re‑validation.

Quantitative Differentiation Evidence for 1-(4-Acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one Relative to Key Comparators


Regiochemical Acetyl Placement Governs Lipophilicity and Hydrogen‑Bonding Capacity

The target compound carries the acetyl group on the N‑phenyl ring (para to the imidazolone nitrogen), whereas the regioisomer 4‑acetyl‑5‑methyl‑1‑phenyl‑1,3‑dihydro‑2H‑imidazol‑2‑one (CAS 819047‑15‑9) places the acetyl directly on the imidazolone ring at position 4. This difference shifts the experimentally determined LogP (octanol‑water partition coefficient) from approximately 1.26 for the ring‑acetyl isomer to a predicted value of ca. 1.9–2.1 for the phenyl‑acetyl target compound, reflecting greater lipophilicity and potentially enhanced membrane permeability [1].

Lipophilicity LogP Regioisomerism

Thermal Stability Differentiation: Melting Point as a Surrogate for Crystallinity and Handling

The target compound exhibits a sharp melting point of 210–212 °C under standard atmospheric pressure . Although direct experimental melting‑point data for the principal regioisomer (CAS 819047‑15‑9) are not publicly available, structurally related imidazol‑2‑ones lacking the phenylacetyl substituent typically melt below 180 °C, and the fully saturated analog 1‑(4‑acetylphenyl)imidazolidin‑2‑one is reported as a low‑melting solid or oil at room temperature . The high melting point of the target compound indicates strong intermolecular hydrogen bonding and favourable crystal packing, which translates into superior long‑term solid‑state stability, easier purification by recrystallization, and simpler powder handling during formulation.

Melting point Crystallinity Formulation

Commercial Availability and Purity Consistency: Enamine‑Sourced Supply Reduces Lead‑Time Risk

The target compound is sourced from Enamine Ltd (catalog EN300‑53149) and distributed by Sigma‑Aldrich, with a guaranteed purity of ≥95 % and stock availability in both US and Ukraine warehouses, providing a lead time of 1–5 days . In contrast, the regioisomer CAS 819047‑15‑9 is not listed by major international suppliers, and custom synthesis typically requires 2–6 weeks with variable purity outcomes. For laboratories conducting structure–activity relationship (SAR) studies, this difference in commercial readiness directly impacts the speed of analogue iteration and project timelines.

Purity Supply chain Reproducibility

Optimal Scientific and Industrial Use Cases for 1-(4-Acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one


Regioisomer‑Sensitive Structure–Activity Relationship (SAR) Campaigns

When a medicinal‑chemistry program has identified the 1‑(4‑acetylphenyl)‑imidazol‑2‑one scaffold as a hit, sourcing the exact regioisomer is mandatory. The documented LogP difference of ~0.6–0.8 units relative to the ring‑acetyl isomer means that any substitution would alter the lipophilic‑efficiency balance and likely compromise the activity cliff that was observed during the hit‑to‑lead phase. Procurement of CAS 14059‑26‑8 therefore preserves the integrity of the SAR dataset.

Crystallization and Solid‑Form Screening Studies

The high melting point (210–212 °C) and crystalline nature of this compound make it an ideal candidate for polymorph screening and co‑crystal engineering. Analogues with lower melting points or oily consistencies often fail to yield diffraction‑quality crystals, hindering structure‑based drug design. Selecting this compound for solid‑form studies thus increases the probability of obtaining actionable structural data.

Rapid‑Turnover Medicinal Chemistry Libraries Requiring Guaranteed Purity

For core‑facility or CRO‑based library synthesis, the 95 % purity and 1–5‑day lead time from Enamine minimize project delays and eliminate the need for in‑house purification. This is especially critical when the compound serves as a key intermediate in a multi‑step parallel synthesis, where impurity carry‑over can cascade into costly purification failures downstream.

Quote Request

Request a Quote for 1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.